

Spectroscopic Profile of Methyl 2-(aminomethyl)benzoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(aminomethyl)benzoate Hydrochloride*

Cat. No.: *B1271463*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(aminomethyl)benzoate Hydrochloride** (CAS 849020-92-4). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted and typical spectroscopic values based on the compound's structure. These values serve as a reference for researchers involved in the synthesis, characterization, and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Methyl 2-(aminomethyl)benzoate Hydrochloride**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.0 - 7.4	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~4.3	Singlet	2H	Methylene protons (-CH ₂ -NH ₃ ⁺)
~3.9	Singlet	3H	Methyl protons (-OCH ₃)
~8.5 (broad)	Singlet	3H	Ammonium protons (-NH ₃ ⁺)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~167	Carbonyl carbon (-C=O)
~135 - 128	Aromatic carbons
~52	Methyl carbon (-OCH ₃)
~40	Methylene carbon (-CH ₂)

Solvent: DMSO-d₆

Table 3: Typical Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 2800	Strong, Broad	N-H stretch (ammonium salt)
~2950, ~2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Interpretation
201.65	[M] ⁺ (Molecular ion, for C ₉ H ₁₂ ClNO ₂)
166.08	[M-Cl] ⁺ (Loss of HCl)
142	[M-COOCH ₃] ⁺ (Loss of methoxycarbonyl group)
106	[M-CH ₂ NH ₃ Cl] ⁺ (Loss of aminomethyl hydrochloride group)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

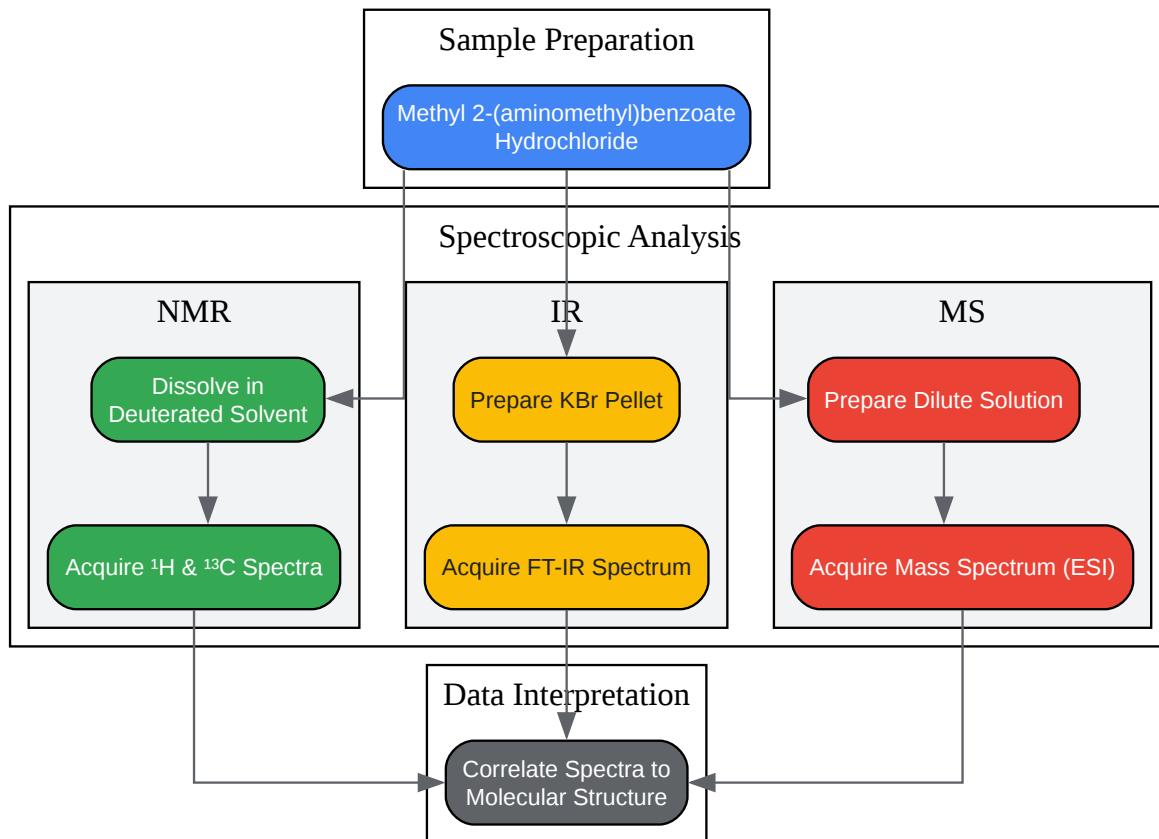
- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-(aminomethyl)benzoate Hydrochloride** in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.

- Use a standard pulse program for proton NMR.
- Reference the chemical shifts to the residual solvent peak.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same NMR spectrometer.
 - Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
 - A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet.
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds.
- Acquire the mass spectrum in positive ion mode to observe the molecular ion and common fragments.
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 2-(aminomethyl)benzoate Hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(aminomethyl)benzoate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271463#methyl-2-aminomethylbenzoate-hydrochloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com